molecular formula C4H2F4N2O2S B13457504 1-(trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride

1-(trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride

Cat. No.: B13457504
M. Wt: 218.13 g/mol
InChI Key: VWSSSMJIVUXSSC-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride is a compound that features a trifluoromethyl group, an imidazole ring, and a sulfonyl fluoride group The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of imidazole with trifluoromethyl sulfonyl chloride in the presence of a base such as cesium fluoride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 1-(trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride can be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction parameters and can lead to more efficient and environmentally friendly processes . The use of flow reactors also facilitates the handling of hazardous reagents and intermediates, improving safety and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include cesium fluoride, trifluoromethyl sulfonyl chloride, and various nucleophiles. Reaction conditions often involve anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamides or sulfonate esters, while trifluoromethylation can introduce the trifluoromethyl group into various substrates .

Scientific Research Applications

1-(Trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles such as amino acids in proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues, leading to the inhibition of enzyme activity . The trifluoromethyl group can also influence the compound’s binding affinity and selectivity for specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride is unique due to the combination of the trifluoromethyl group, imidazole ring, and sulfonyl fluoride group. This combination imparts distinct electronic and steric properties, making the compound highly versatile for various applications .

Properties

Molecular Formula

C4H2F4N2O2S

Molecular Weight

218.13 g/mol

IUPAC Name

1-(trifluoromethyl)imidazole-2-sulfonyl fluoride

InChI

InChI=1S/C4H2F4N2O2S/c5-4(6,7)10-2-1-9-3(10)13(8,11)12/h1-2H

InChI Key

VWSSSMJIVUXSSC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)S(=O)(=O)F)C(F)(F)F

Origin of Product

United States

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